BenchChemオンラインストアへようこそ!

3-(Aminomethyl)-5-bromo-2-pyridinamine

Physicochemical profiling Molecular property prediction Drug-likeness assessment

3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0) is a heterocyclic aromatic amine with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol. It belongs to the class of 2-aminopyridine derivatives, featuring three key functional handles: a 2-amino group, a 3-aminomethyl substituent, and a bromine atom at the 5-position of the pyridine ring.

Molecular Formula C6H8BrN3
Molecular Weight 202.05 g/mol
CAS No. 1335057-71-0
Cat. No. B1375667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-bromo-2-pyridinamine
CAS1335057-71-0
Molecular FormulaC6H8BrN3
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CN)N)Br
InChIInChI=1S/C6H8BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10)
InChIKeyDQWDOHYXWCRROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0): A Dual-Functional Pyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0) is a heterocyclic aromatic amine with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol [1]. It belongs to the class of 2-aminopyridine derivatives, featuring three key functional handles: a 2-amino group, a 3-aminomethyl substituent, and a bromine atom at the 5-position of the pyridine ring [1]. The compound has a computed XLogP3 of 0.6, a topological polar surface area of 64.9 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . It is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) [2]. Commercially available purities range from 95% to 99.43% across multiple suppliers .

Why 3-(Aminomethyl)-5-bromo-2-pyridinamine Cannot Be Replaced by Non-Halogenated or 5-Chloro Analogs in Synthetic and Pharmacological Workflows


The 5-bromo substituent in 3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0) is not an interchangeable halogen placeholder. The bromine atom at the 5-position simultaneously modulates three critical properties that simpler analogs cannot replicate: (i) it substantially alters physicochemical parameters—reducing LogP by approximately 0.8 units compared to the non-halogenated analog (XLogP3 0.6 vs LogP 1.404) [1]; (ii) it serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), where C–Br bonds undergo oxidative addition more readily than C–Cl bonds [2]; and (iii) it introduces the capacity for halogen bonding interactions with biological targets, a non-covalent interaction inaccessible to the non-halogenated or 5-fluoro analogs [3]. The compound is specifically cited as a synthetic intermediate in patent families covering FabI antibacterial inhibitors, hemeprotein-catalyzed lipid peroxidation inhibitors, and bifunctional protein degraders . Substituting a non-brominated or 5-chloro analog would alter reaction kinetics, product regiochemistry, and potentially biological target engagement—compromising reproducibility in both synthetic and pharmacological workflows.

Quantitative Comparative Evidence for 3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0): Physicochemical, Synthetic, and Patent Differentiation


Physicochemical Differentiation: Density and Boiling Point vs. Non-Halogenated Analog (CAS 144288-48-2)

The 5-bromo substituent produces a substantial increase in both molecular density and boiling point compared to the non-halogenated scaffold. 3-(Aminomethyl)-5-bromo-2-pyridinamine exhibits a predicted density of 1.7±0.1 g/cm³ versus 1.173±0.06 g/cm³ for the non-halogenated 3-(aminomethyl)-2-pyridinamine (CAS 144288-48-2) [1]. Similarly, the predicted boiling point increases from 293.1±25.0 °C to 320.1±37.0 °C at 760 mmHg [1]. These differences reflect the increased molecular weight (+64%) and enhanced intermolecular forces conferred by the heavy bromine atom.

Physicochemical profiling Molecular property prediction Drug-likeness assessment

Lipophilicity Modulation: XLogP3 of 0.6 vs LogP 1.404 for the Non-Halogenated Analog

Contrary to the expectation that halogenation universally increases lipophilicity, 3-(Aminomethyl)-5-bromo-2-pyridinamine (XLogP3 = 0.6) [1] is substantially less lipophilic than its non-halogenated counterpart 3-(aminomethyl)-2-pyridinamine (LogP = 1.404) . This ΔLogP of −0.8 units represents a significant shift in partitioning behavior, placing the brominated compound approximately 0.8 log units closer to the favorable CNS drug-likeness window (LogP 1–3). The topological polar surface area remains essentially unchanged (64.9 Ų vs 64.93 Ų), indicating that the LogP reduction is driven by electronic rather than steric factors [1].

Lipophilicity ADME prediction Lead optimization

Synthetic Utility: 5-Bromo Substituent as a Superior Cross-Coupling Handle vs. 5-Chloro Analog (CAS 1341966-86-6)

The 5-bromo substituent in 3-(Aminomethyl)-5-bromo-2-pyridinamine serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions. The C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond in the corresponding 5-chloro analog 3-(aminomethyl)-5-chloropyridin-2-amine (CAS 1341966-86-6, MW 157.60) . In systematic studies of halogenopyridine reactivity, 4-bromopyridine hydrochloride demonstrates 'superior Suzuki couplings' relative to 4-chloropyridine hydrochloride [1]. The 2-amino and 3-aminomethyl groups provide additional derivatization vectors orthogonal to the cross-coupling site, enabling sequential functionalization strategies without protecting group manipulation [2]. This compound is specifically listed as a building block for kinase inhibitor synthesis, where the bromine enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amino substituents at the 5-position [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Buchwald-Hartwig amination Building block reactivity

Patent Landscape Evidence: Specific Citation Across Three Distinct Therapeutic Patent Families

3-(Aminomethyl)-5-bromo-2-pyridinamine is explicitly referenced as a synthetic intermediate in at least three distinct patent families spanning diverse therapeutic areas : (i) WO-2021053495-A1 covering bifunctional protein degraders (PROTAC-type molecules) with priority date September 16, 2019; (ii) US-9545385-B2 and WO-2014124059-A2 covering inhibitors of hemeprotein-catalyzed lipid peroxidation with priority date February 5, 2013; and (iii) WO-2013080222-A1 covering substituted pyridine derivatives as FabI inhibitors (antibacterial) with priority date December 2, 2011. This multi-indication patent footprint indicates that the compound's structural features—specifically the combination of a 2-amino group, 3-aminomethyl substituent, and 5-bromo handle—are valued across mechanistically unrelated target classes, supporting its utility as a versatile medicinal chemistry building block rather than a single-target tool compound.

Patent informatics Therapeutic target landscape Chemical probe development

Class-Level Inference: Aminopyridine-Based FabI Inhibitor Activity and the Enabling Role of the 5-Bromo Substituent

While direct FabI inhibitory data for 3-(Aminomethyl)-5-bromo-2-pyridinamine itself is not publicly available, the broader aminopyridine FabI inhibitor class provides quantitative context. The landmark aminopyridine-based FabI inhibitor 'compound 9' demonstrated IC₅₀ values of 2.4 μM against Staphylococcus aureus FabI and 4.2 μM against Haemophilus influenzae FabI, with an MIC of 0.5 μg/mL against S. aureus and in vivo efficacy in a rat groin abscess model [1]. The FabI inhibitor patent WO-2013080222-A1 specifically claims substituted pyridine derivatives with bromo substituents as key synthetic intermediates, and 3-(Aminomethyl)-5-bromo-2-pyridinamine is listed among the relevant building blocks [2]. The 5-bromo substituent serves as a critical diversification point for introducing aryl/heteroaryl groups via cross-coupling to explore the FabI binding pocket, which accommodates lipophilic substituents in this region of the inhibitor scaffold [1][2].

Antibacterial drug discovery FabI enoyl-ACP reductase Structure-activity relationships

Supply Chain Differentiation: Batch Purity Range and the Critical Procurement Specification Gap

Commercially available batches of 3-(Aminomethyl)-5-bromo-2-pyridinamine span a purity range from 95% to 99.43% across different suppliers . The highest documented batch purity is 99.43% (Shaoyuan Reagent), while standard catalog specifications are typically 95% or 97% . For the dihydrochloride salt form (CAS 2624135-16-4, MW 283.97 g/mol), purity specifications reach 98% . In comparison, the 5-chloro analog (CAS 1341966-86-6, MW 157.60) is listed at 97% purity . The approximately 5% purity gap between standard (95%) and high-purity (99.43%) batches represents a meaningful difference of up to 50 mg of impurities per gram, which can confound biological assay interpretation, cross-coupling reaction yields, and crystallography efforts.

Chemical procurement Quality control Building block sourcing

Recommended Application Scenarios for 3-(Aminomethyl)-5-bromo-2-pyridinamine (CAS 1335057-71-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor and Targeted Protein Degrader (PROTAC) Library Synthesis

The combination of a 2-amino group, 3-aminomethyl substituent, and 5-bromo cross-coupling handle makes this compound an ideal core scaffold for synthesizing focused kinase inhibitor or PROTAC libraries. The 5-bromo position enables late-stage Suzuki-Miyaura diversification to explore the solvent-exposed or hinge-binding regions of kinase active sites, while the 3-aminomethyl group provides a vector for linker attachment in bifunctional degrader design. The compound's specific citation in WO-2021053495-A1 (bifunctional degraders) and its listing as a kinase inhibitor intermediate [1] validate this application. The reduced LogP (XLogP3 0.6 vs 1.404 for the non-halogenated scaffold) favors aqueous solubility, a desirable property for degrader molecules that often suffer from poor physicochemical profiles due to their high molecular weight [2].

Antibacterial Drug Discovery: FabI Inhibitor Lead Optimization

This compound is a direct synthetic entry point to the FabI inhibitor chemical space claimed in WO-2013080222-A1 [3]. The 5-bromo substituent allows introduction of diverse aryl/heteroaryl groups to probe the FabI substrate-binding pocket. The aminopyridine class has produced inhibitors with S. aureus FabI IC₅₀ values as low as 2.4 μM and MIC values of 0.5 μg/mL against S. aureus, with confirmed in vivo efficacy [4]. Procurement of high-purity batches (≥99%) is recommended for crystallography and enzyme kinetics studies, as lower-purity material may contain de-brominated impurities that compete for the active site.

Synthetic Methodology Development: Orthogonal Functionalization of Polyfunctional Pyridines

The three distinct functional groups (2-NH₂, 3-CH₂NH₂, 5-Br) on a single pyridine ring provide an excellent model system for developing orthogonal protection/deprotection and sequential functionalization methodologies. The differential reactivity of the aromatic C–Br bond (cross-coupling) versus the benzylic CH₂NH₂ (reductive amination, amide coupling) versus the aromatic NH₂ (nucleophilic substitution, diazotization) enables stepwise derivatization without protecting group manipulation [1]. This compound serves as a benchmark substrate for evaluating new catalytic systems, particularly those targeting chemoselective C–Br activation in the presence of free amine groups.

Bioconversion and Metabolite Identification Studies

The closely related compound 3-(N-Boc-aminomethyl)-5-bromopyridine has been successfully used as a substrate for microbial N-oxidation by Cunninghamella echinulata var. elegans, producing a new pyridine N-oxide with high selectivity over a 7-day incubation period [5]. This precedent supports the use of 3-(Aminomethyl)-5-bromo-2-pyridinamine (after appropriate protection) in drug metabolism and biotransformation studies, particularly for generating N-oxide metabolites of 2-aminopyridine-containing drug candidates. The bromine atom serves as a UV-detectable and mass-tag handle for tracking metabolites through chromatographic separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Aminomethyl)-5-bromo-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.